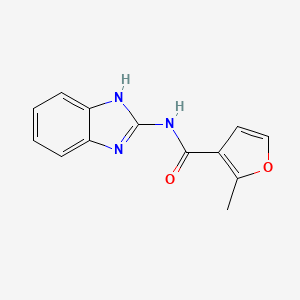
N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as CMMS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. CMMS belongs to the class of arylsulfonamides, which are widely used in the pharmaceutical industry due to their diverse biological activities.
作用機序
The mechanism of action of CMMS involves its interaction with various biological targets such as enzymes, receptors, and ion channels. CMMS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance. CMMS also interacts with the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception and inflammation. Furthermore, CMMS has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects
CMMS exhibits various biochemical and physiological effects depending on the target it interacts with. Inhibition of carbonic anhydrase by CMMS leads to a decrease in the production of bicarbonate ions, which can affect acid-base balance. Interaction with TRPV1 ion channel leads to a decrease in pain perception and inflammation. Binding to the sigma-1 receptor leads to an increase in calcium signaling and protein folding.
実験室実験の利点と制限
CMMS has several advantages for lab experiments such as its stability, solubility, and ease of synthesis. However, CMMS also has some limitations such as its potential toxicity and lack of selectivity for certain targets. Therefore, caution should be exercised when using CMMS in lab experiments, and appropriate controls should be used to ensure the validity of the results.
将来の方向性
For the research on CMMS include the development of more selective analogs, investigation of its pharmacokinetics and pharmacodynamics, exploration of its potential therapeutic applications, and the development of novel drug delivery systems.
合成法
The synthesis of CMMS involves the reaction of 2-chloroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields CMMS as a white solid with a melting point of 151-153°C. The purity of CMMS can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
CMMS has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. CMMS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CMMS also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, CMMS has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-7-8-13(19-2)14(9-10)20(17,18)16-12-6-4-3-5-11(12)15/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTSBSMREALZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)

![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)
![N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)

![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B5775392.png)

![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)